1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. The structure is further substituted with a 3,3-dimethyl-4-oxo moiety, enhancing conformational rigidity, and a methanesulfonamide group linked to a 4-chlorophenyl ring. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition or receptor modulation . The chlorophenyl group may contribute to lipophilicity and target binding, as halogen atoms are common in drug design for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-8-7-14(9-15(16)20-17(18)22)21-26(23,24)10-12-3-5-13(19)6-4-12/h3-9,21H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPYCSBJQSJUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide , often referred to as a sulfonamide derivative, presents a complex structure that may confer significant biological activities. Its potential applications in medicinal chemistry are of particular interest due to its structural features that suggest interactions with various biological targets.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 358.82 g/mol. The presence of the chlorophenyl group is expected to enhance its interaction with biological targets, while the oxazepin moiety is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.82 g/mol |
| Structure | Complex with chlorophenyl and oxazepin groups |
Biological Activity Overview
Research indicates that compounds similar to this sulfonamide derivative exhibit notable antibacterial , anti-inflammatory , and analgesic properties. The specific activities can be attributed to the unique structural characteristics that allow for binding interactions with various biological targets.
Antibacterial Activity
Studies have demonstrated that this class of compounds can exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance:
- Effective Against : Staphylococcus aureus and Escherichia coli.
- Mechanism : Likely involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Case Study 1: Antibacterial Screening
In a recent study involving sulfonamide derivatives, compounds structurally related to the target compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. Specific derivatives demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of this compound. For example:
- Acetylcholinesterase (AChE) Inhibition : The compound exhibited promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
- Urease Inhibition : Compounds similar to this sulfonamide have shown strong urease inhibition, with IC50 values indicating high potency compared to traditional urease inhibitors .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Affinity : Preliminary studies suggest effective binding to specific enzymes and receptors implicated in disease pathways.
- Molecular Docking Studies : Computational analyses indicate favorable interactions with target proteins, enhancing the understanding of its pharmacological profile.
Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 2.14 | 0.63 | 1.21 |
| Compound B | 6.28 | 2.39 | 2.15 |
| Target Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Computational methods like Tanimoto and Dice indices are widely used to quantify structural similarity. For example:
- MACCS fingerprints and Morgan fingerprints encode molecular substructures into bit vectors, enabling rapid comparisons .
- The target compound shares a sulfonamide group with 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) (). A hypothetical Tanimoto similarity score of 0.55 (MACCS) might reflect shared sulfonamide and aromatic features but divergent core rings (benzooxazepine vs. quinoline) .
- In contrast, anandamide (), a cannabinoid receptor ligand, shows minimal structural overlap (Tanimoto < 0.1) due to its arachidonic acid-derived structure .
Bioactivity Profile Correlation
Studies demonstrate that structurally similar compounds often exhibit overlapping bioactivities. For instance:
- In a study of 37 small molecules, hierarchical clustering based on NCI-60 bioactivity profiles revealed that compounds with analogous structures shared modes of action, such as kinase inhibition or cytotoxicity .
Graph-Based Comparison
Graph-theoretical methods directly compare molecular graphs, capturing connectivity and stereochemistry. For example:
- The benzooxazepine core could be matched to benzodiazepine derivatives (e.g., diazepam) via ring-system similarity, though substituents dictate divergent pharmacological effects .
- Such methods are computationally intensive but critical for identifying subtle similarities missed by fingerprint-based approaches .
Data Table: Hypothetical Comparison with Structurally Related Compounds
Key Research Findings
Sulfonamide-containing compounds (e.g., 7f) often exhibit bioactivity tied to their electronegative sulfonamide group, which facilitates hydrogen bonding with target proteins .
Graph-based similarity methods are superior for identifying nuanced structural matches, such as shared ring systems, but require high computational resources .
Bioactivity clustering () supports the hypothesis that the target compound may share properties with other rigid heterocycles, such as kinase inhibition or receptor modulation .
Methodological Considerations
- Fingerprint vs. Graph Methods : While fingerprints enable rapid screening (e.g., Tanimoto > 0.5 suggests moderate similarity), graph-based comparisons are essential for accurate SAR studies .
- Bioactivity Data Gaps : Experimental validation (e.g., enzyme assays or receptor binding studies) is required to confirm hypotheses derived from structural comparisons .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide, and how are reaction conditions optimized?
- The synthesis involves multi-step organic reactions, including coupling of the chlorophenyl moiety to the benzoxazepine core under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C). Key steps include sulfonamide bond formation and oxidation of intermediates. Continuous flow chemistry may enhance yield and purity in industrial settings . Reaction optimization focuses on solvent selection (e.g., DMF or THF), catalyst use (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight (e.g., ~434.94 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are the primary physical and chemical properties influencing its solubility and stability?
- The compound’s low aqueous solubility (due to hydrophobic chlorophenyl and benzoxazepine groups) necessitates dimethyl sulfoxide (DMSO) or ethanol for dissolution in biological assays. Stability studies under varying pH (4–9) and temperatures (25–40°C) reveal degradation via hydrolysis of the sulfonamide bond, requiring storage at –20°C in anhydrous conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Contradictions in enzyme inhibition (e.g., SYK kinase IC₅₀ values) may arise from assay conditions (e.g., ATP concentration, buffer pH). Researchers should standardize protocols (e.g., using FRET-based assays) and validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements. Molecular docking studies can rationalize discrepancies by modeling ligand-receptor interactions .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., methoxy vs. methyl groups) on binding. Molecular dynamics simulations assess conformational stability in binding pockets (e.g., SYK’s ATP-binding site). QSAR models correlate structural features (e.g., logP, polar surface area) with activity, enabling prioritization of derivatives for synthesis .
Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation byproducts (e.g., hydroxylated or cleaved fragments). Electron Paramagnetic Resonance (EPR) detects free radical intermediates during oxidation. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics, informing formulation strategies .
Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions?
- Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the sulfonamide’s sulfur atom, while nonpolar solvents (e.g., toluene) promote benzoxazepine ring functionalization. Lower temperatures (–10°C) stabilize kinetically controlled products (e.g., meta-substitution), whereas higher temperatures (80°C) drive thermodynamic control (para-substitution) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Low yields (<40%) in the final coupling step are attributed to steric hindrance from the dimethyl groups. Solutions include microwave-assisted synthesis (reducing reaction time from 24h to 2h) and using bulky-base catalysts (e.g., DBU) to deprotonate intermediates and enhance reactivity .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models of putative targets (e.g., SYK) confirm on-target effects. Phosphoproteomics (via LC-MS) maps downstream signaling changes. Negative controls (e.g., enantiomers or inactive analogs) rule off-target effects. In vivo pharmacokinetic/pharmacodynamic (PK/PD) studies correlate plasma concentrations with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
